molecular formula C23H24N2OS B3299447 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-60-2

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B3299447
CAS RN: 899910-60-2
M. Wt: 376.5 g/mol
InChI Key: UYEBXFLBOWJDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as MDL-29951, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine, which is important for cognitive function. 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been found to reduce the production of inflammatory mediators, which is important for the treatment of inflammatory diseases. In addition, 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is its diverse biological activities, which make it a promising compound for the development of new drugs. However, one of the limitations of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is its low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione. One direction is the development of new derivatives of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione with improved solubility and potency. Another direction is the study of the mechanism of action of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, which may lead to the development of new drugs for the treatment of neurological and inflammatory diseases. Finally, the anti-cancer properties of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione warrant further investigation, and may lead to the development of new cancer therapies.

Scientific Research Applications

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

(4-methylphenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-16-8-10-19(11-9-16)21(26)25-22(27)20(18-6-4-3-5-7-18)24-23(25)14-12-17(2)13-15-23/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEBXFLBOWJDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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